

Freselestat: A Precision Tool for Interrogating Serine Protease Activity

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Freselestat (also known as ONO-6818) is a potent and highly selective, orally active inhibitor of human neutrophil elastase (HNE), a key serine protease implicated in the pathogenesis of a wide range of inflammatory diseases. Its high specificity makes it an invaluable research probe for elucidating the complex roles of HNE in physiological and pathological processes, distinguishing its activity from other related serine proteases. This technical guide provides a comprehensive overview of **Freselestat**, including its mechanism of action, selectivity profile, detailed experimental protocols for its use, and visualization of the signaling pathways it modulates.

Core Properties of Freselestat

Freselestat is a non-covalent, reversible inhibitor of neutrophil elastase. Its chemical structure is 2-(5-amino-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-((1RS)-1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methyl-1-oxobutan-2-yl)acetamide[1][2].

Table 1: Chemical and Physical Properties of Freselestat



Property	Value	Reference
Chemical Formula	C23H28N6O4	[1][2]
Molecular Weight	452.51 g/mol	[1]
CAS Number	208848-19-5	[2][3]
Synonyms	ONO-6818, ONO-PO-736	[3]

Mechanism of Action and Selectivity

Freselestat exerts its inhibitory effect by binding to the active site of neutrophil elastase, thereby preventing the enzyme from degrading its natural substrates[4]. This inhibition helps to mitigate the inflammatory response and protect tissues from damage mediated by excessive elastase activity[4].

A critical feature of **Freselestat** as a research probe is its high selectivity for neutrophil elastase over other serine proteases. This selectivity is crucial for dissecting the specific contributions of HNE in complex biological systems where multiple proteases are active.

Table 2: Inhibitory Potency and Selectivity of Freselestat



Protease	Inhibition Data	Fold Selectivity vs. HNE	Reference
Human Neutrophil Elastase (HNE)	K _i = 12.2 nM	-	[3][5][6]
Trypsin	>100-fold less active	>100	[3][5]
Proteinase 3	>100-fold less active	>100	[3][5]
Pancreatic Elastase	>100-fold less active	>100	[3][5]
Plasmin	>100-fold less active	>100	[3][5]
Thrombin	>100-fold less active	>100	[3][5]
Collagenase	>100-fold less active	>100	[3][5]
Cathepsin G	>100-fold less active	>100	[3][5]
Murine Macrophage Elastase	>100-fold less active	>100	[3][5]

Experimental Protocols

The following protocols are provided as a guide for utilizing **Freselestat** in common experimental settings. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Neutrophil Elastase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of **Freselestat** against purified human neutrophil elastase.

Materials:

- Human Neutrophil Elastase (HNE)
- Freselestat
- Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5)



- HNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of **Freselestat** in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of Freselestat in Assay Buffer to create a dose-response curve.
- In a 96-well plate, add a fixed amount of HNE to each well.
- Add the different concentrations of Freselestat to the wells containing HNE and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
- Initiate the enzymatic reaction by adding the HNE substrate to each well.
- Immediately measure the absorbance (or fluorescence, depending on the substrate) at the appropriate wavelength in kinetic mode for a set period (e.g., 30 minutes) at 37°C.
- Calculate the rate of substrate hydrolysis for each Freselestat concentration.
- Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model to determine the IC₅₀ value.

In Vivo Mouse Model of Acute Lung Injury (ALI)

This protocol outlines a general procedure for inducing ALI in mice and treating with **Freselestat** to assess its in vivo efficacy.

Materials:

- C57BL/6J mice
- Lipopolysaccharide (LPS)



Freselestat

- Vehicle for **Freselestat** (e.g., appropriate oral gavage vehicle)
- Anesthetic
- Bronchoalveolar lavage (BAL) equipment

Procedure:

- Induction of ALI: Anesthetize mice and intratracheally instill a single dose of LPS (e.g., 10 μ g/mouse) to induce lung inflammation[7]. Control mice receive sterile saline.
- Freselestat Administration: Freselestat can be administered orally or intraperitoneally. For
 oral administration, a typical dose ranges from 10-100 mg/kg, administered daily[3][5]. The
 first dose can be given either prophylactically (before LPS instillation) or therapeutically (after
 LPS instillation).
- Monitoring and Sample Collection: At a predetermined time point after LPS instillation (e.g., 24 or 48 hours), euthanize the mice.
- Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving a known volume of sterile saline into the lungs.
- BAL Fluid Analysis: Centrifuge the BAL fluid to separate the cells from the supernatant.
 - Cell Count and Differentials: Resuspend the cell pellet and perform a total cell count and cytospin preparation for differential cell counting to assess neutrophil infiltration.
 - Neutrophil Elastase Activity: Measure the elastase activity in the BAL fluid supernatant using a specific substrate, as described in the in vitro assay.
 - \circ Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF- α) in the BAL fluid supernatant by ELISA.
- Histopathology: Perfuse and fix the lungs for histological analysis to assess the degree of lung injury.

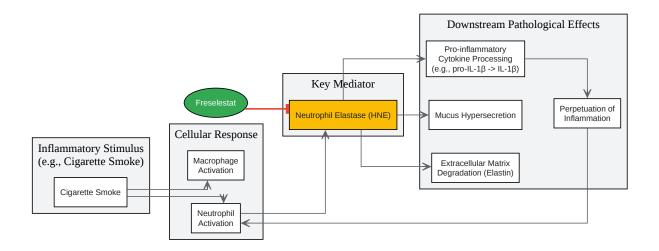


Signaling Pathways Modulated by Freselestat

Neutrophil elastase is a key mediator of tissue damage and inflammation in chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS). **Freselestat**, by inhibiting HNE, can interrupt these pathological signaling cascades.

Neutrophil Elastase Signaling in COPD

In COPD, HNE contributes to the breakdown of the extracellular matrix, mucus hypersecretion, and perpetuation of the inflammatory response.



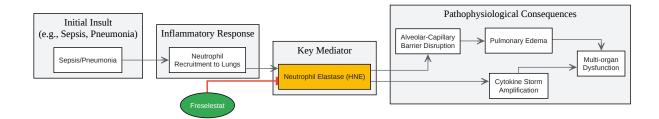
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Caption: Neutrophil elastase signaling cascade in COPD.

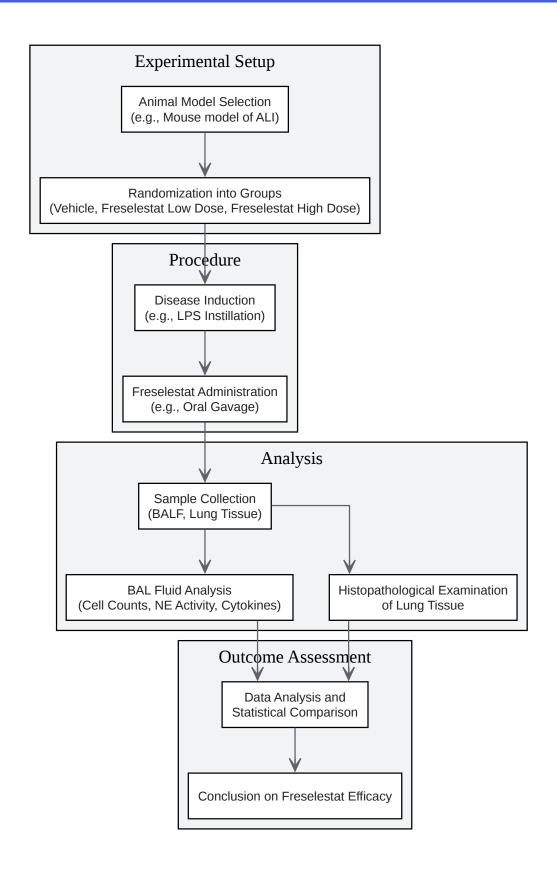
Neutrophil Elastase Signaling in ARDS

In ARDS, HNE plays a critical role in disrupting the alveolar-capillary barrier, leading to pulmonary edema and severe respiratory distress.









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